1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione
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Overview
Description
1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzotriazole groups attached to a central propane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione typically involves the reaction of benzotriazole with appropriate diketone precursors under controlled conditions. One common method includes the condensation of benzotriazole with 2-methylpropane-1,3-dione in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The benzotriazole groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzotriazole groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propan-2-one: Similar in structure but with a different central moiety.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the benzotriazole group but differ in their overall structure and properties.
Uniqueness
1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione is unique due to its specific arrangement of benzotriazole groups and the central propane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,3-bis(benzotriazol-1-yl)-2-methylpropane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-10(15(23)21-13-8-4-2-6-11(13)17-19-21)16(24)22-14-9-5-3-7-12(14)18-20-22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNNINXDBUVZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2N=N1)C(=O)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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